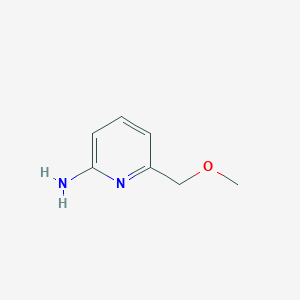

6-(甲氧甲基)吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

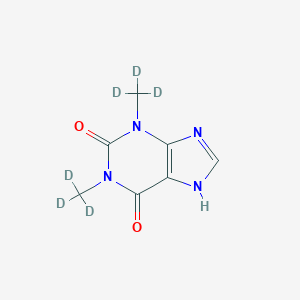

The compound "6-(Methoxymethyl)pyridin-2-amine" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are often used as precursors for the synthesis of various ligands, pharmaceuticals, and agrochemicals due to their versatile chemical reactivity and coordination properties.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of optically active triamines derived from 2,6-bis(aminomethyl)pyridine involves the use of secondary amines and can result in compounds with potential for coordination to metal ions, such as copper(II) . Similarly, the aminomethylation of hydroxypyridines has been shown to occur primarily at the 6 and then 4 positions of the pyridine ring, leading to various functionalized pyridine derivatives .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structures of certain pyridine-based ligands reveal coordination to metal ions and the presence of intramolecular hydrogen bonds, which can stabilize the molecular structure . These structural features are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions, including coordination with metal ions to form complexes. The reactivity of the functional groups attached to the pyridine ring, such as hydroxymethyl or methoxymethyl groups, plays a significant role in these reactions. For instance, the coordination of a CH2OH group to Cu(II) upon deprotonation has been observed, which is indicative of the ligand's ability to bind to metals . Additionally, the formation of Schiff base compounds through the reaction with aromatic aldehydes is another example of the chemical versatility of pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of "6-(Methoxymethyl)pyridin-2-amine" and related compounds are influenced by their molecular structure. The presence of substituents such as methoxymethyl groups can affect properties like solubility, boiling point, and melting point. The electronic properties, such as the ability to donate or accept electrons, are also critical for their function as ligands in metal complexes. The characterization of these compounds typically involves spectroscopic methods like FTIR, 1H, and 13C NMR .

科学研究应用

合成和结构表征

化合物 6-(甲氧甲基)吡啶-2-胺已被用于各种化学实体的合成和结构表征。例如,它的衍生物被用于研究两个 N,4-二杂芳基 2-氨基噻唑的单氢溴化盐中的质子化位点和氢键。这项研究突出了不同的质子化位点和不同的分子间氢键模式,展示了该化合物在晶体结构中形成复杂的氢键网络和锯齿状链方面的多功能性 (Böck 等,2021)。

金属配合物合成

6-(甲氧甲基)吡啶-2-胺衍生物在金属配合物的合成中发挥了至关重要的作用。一项关于锰(II)配合物与带有甲氧烷基臂的 2-氨基甲基吡啶衍生的配体的研究揭示了具有扭曲八面体配位球的配合物的形成。这些配合物通过氢键连接形成线性链,证明了该化合物可以实现的结构多样性 (Wu 等,2004)。

光物理研究

该化合物也已被纳入配体中用于光物理研究。在一项研究中,合成了 6-甲氧-N,N-双(吡啶-2-基甲基)-1,2,4,5-四嗪-3-胺及其金属配合物,并分析了它们的发光特性。这项研究表明,与 Zn(II) 和 Cd(II) 金属离子螯合后发光开启,表明在传感和光学材料中具有潜在应用 (Stetsiuk 等,2019)。

催化

此外,6-(甲氧甲基)吡啶-2-胺的衍生物已被探索作为催化中的配体。用这种化合物及其钯(II)配合物合成的带有侧链的(亚氨基)吡啶配体显示出作为选择性乙烯二聚催化剂的潜力。这项工作说明了该化合物在微调催化活性和乙烯二聚的选择性中的应用 (Nyamato 等,2015)。

结构分析和荧光

使用 6-(甲氧甲基)吡啶-2-胺合成的可溶性三((6-苯基-2-吡啶基)甲基)胺的结构和荧光性质被研究,以了解金属离子亲和力和通过质子耦合电子转移调节结构。这项研究强调了该化合物对开发具有特定荧光响应和金属结合能力的复杂结构的贡献 (Liang 等,2009)。

安全和危害

属性

IUPAC Name |

6-(methoxymethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-5-6-3-2-4-7(8)9-6/h2-4H,5H2,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNXUWKJJNYBGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Methoxymethyl)pyridin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-](/img/structure/B138611.png)

![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione](/img/structure/B138639.png)